
Tetradecanoic acid, 13,13-dimethyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is a chemical compound with the molecular formula C17H34O2. It is a derivative of tetradecanoic acid, also known as myristic acid, where the 13th carbon is substituted with two methyl groups, and the carboxylic acid group is esterified with methanol. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 13,13-dimethyl-, methyl ester typically involves the esterification of 13,13-dimethyl-tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tetradecanoic acid, 13,13-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
科学的研究の応用
Tetradecanoic acid, 13,13-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of surfactants, lubricants, and as a precursor for other chemical syntheses.
作用機序
The mechanism of action of tetradecanoic acid, 13,13-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of the parent acid and methanol. The parent acid can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
類似化合物との比較
Similar Compounds
- Tetradecanoic acid, 10,13-dimethyl-, methyl ester
- Tetradecanoic acid, 12-methyl-, methyl ester
- Methyl tetradecanoate
Uniqueness
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is unique due to the presence of two methyl groups at the 13th carbon position. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity, distinguishing it from other similar compounds.
特性
CAS番号 |
93815-58-8 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC名 |
methyl 13,13-dimethyltetradecanoate |
InChI |
InChI=1S/C17H34O2/c1-17(2,3)15-13-11-9-7-5-6-8-10-12-14-16(18)19-4/h5-15H2,1-4H3 |
InChIキー |
HMVURCFETBBBBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


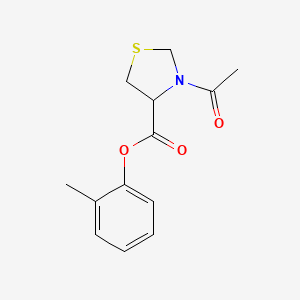
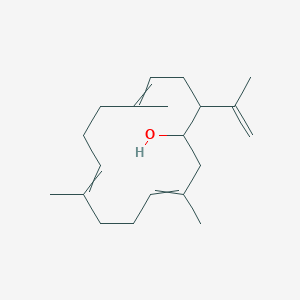

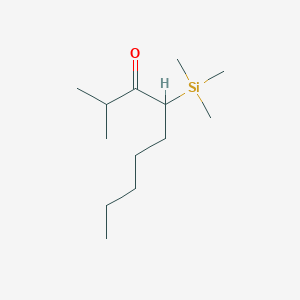
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
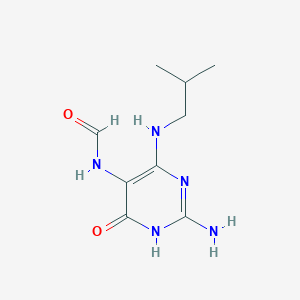
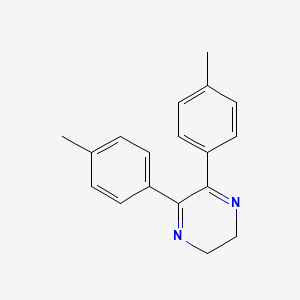

![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
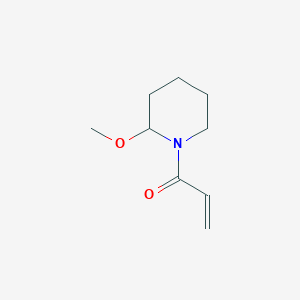
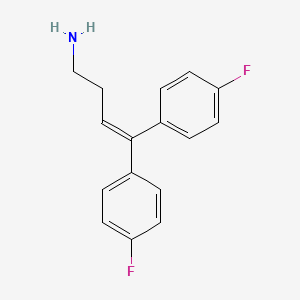
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
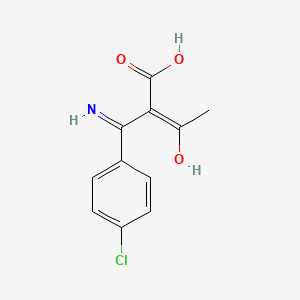
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
